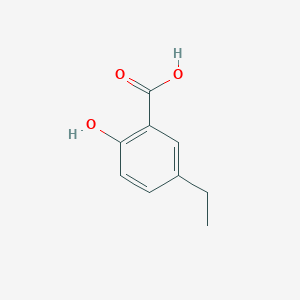

5-Ethyl-2-hydroxybenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIAFSIUYJGIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307713 | |

| Record name | 5-Ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-27-4 | |

| Record name | 5-Ethyl-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-hydroxybenzoic Acid

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Ethyl-2-hydroxybenzoic acid (CAS No. 51-27-4), a derivative of salicylic acid. In the fields of medicinal chemistry and materials science, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, designing applications, and ensuring quality control. This document synthesizes critical data regarding the chemical identity, structural features, and key physicochemical parameters of this compound. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its core properties, offering researchers and drug development professionals a self-validating framework for its characterization. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing insights grounded in established chemical principles.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid. Structurally, it is a derivative of benzoic acid with a hydroxyl group at position 2 and an ethyl group at position 5. This substitution pattern is critical as it influences the molecule's acidity, lipophilicity, and potential for intermolecular interactions.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Hydroxy-5-ethylbenzoic acid, 5-Ethylsalicylic acid[1]

-

Canonical SMILES: CCC1=CC(=C(C=C1)O)C(=O)O[1]

-

InChIKey: WYIAFSIUYJGIPU-UHFFFAOYSA-N[1]

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical data for this compound. It is important to note that while some properties are computationally predicted, they provide a robust baseline for experimental design and validation.

| Property | Value | Source |

| Molecular Weight | 166.17 g/mol | PubChem[1][4] |

| Physical State | Solid (Predicted) | Inferred from related structures |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa (Acidity) | Data not available; predicted to be similar to salicylic acid (2.97) | See discussion below[6] |

| LogP (Lipophilicity) | 3.2 (Computed by XLogP3) | PubChem[1] |

| Polar Surface Area | 57.5 Ų (Computed) | PubChem[1] |

Detailed Analysis of Physicochemical Characteristics

Molecular Weight and Formula

The molecular formula C₉H₁₀O₃ corresponds to a molecular weight of 166.17 g/mol .[1][4] This value is fundamental for all stoichiometric calculations, including solution preparation and reaction yield analysis.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its pharmacokinetic properties, such as absorption and distribution. The computed XLogP3 value for this compound is 3.2.[1] This value suggests that the compound is significantly more soluble in lipids than in water, a direct consequence of the nonpolar ethyl group and the benzene ring outweighing the polarity of the hydroxyl and carboxyl moieties. This level of lipophilicity is often targeted in drug design to facilitate passage across biological membranes.

Acidity (pKa)

The presence of an ethyl group at the 5-position is expected to have a minor electronic effect. As an alkyl group, it is weakly electron-donating, which would typically slightly decrease acidity (increase pKa). Therefore, the pKa of this compound is predicted to be very close to, but perhaps slightly higher than, that of salicylic acid. Determining this value experimentally is crucial, as it governs solubility in aqueous buffers and receptor-binding interactions.

Caption: Relationship between pKa, pH, and key drug properties.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should provide unambiguous confirmation of the structure. Key expected signals include:

-

A triplet and a quartet in the aliphatic region (approx. 1.2 and 2.6 ppm, respectively) corresponding to the methyl and methylene protons of the ethyl group.

-

Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm) for the protons on the benzene ring, with splitting patterns consistent with 1,2,4-trisubstitution.

-

Two exchangeable singlets (which disappear upon D₂O shake), likely at high chemical shifts (>10 ppm), corresponding to the acidic protons of the carboxylic acid and the phenolic hydroxyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals:

-

Two signals in the aliphatic region for the ethyl group carbons.

-

Six signals in the aromatic/vinylic region, including four for protonated carbons and two for quaternary carbons (one attached to the carboxyl group and one to the hydroxyl group).

-

One signal at a high chemical shift (>170 ppm) for the carbonyl carbon of the carboxylic acid.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups.

-

A very broad O-H stretch from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

A sharp C=O (carbonyl) stretch will appear around 1680-1700 cm⁻¹.

-

A distinct O-H stretch for the phenolic hydroxyl group will be present around 3200-3400 cm⁻¹.

-

C-H stretches for the aromatic ring and ethyl group will be observed around 2850-3100 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization MS would show a prominent molecular ion (M⁺) peak at m/z = 166. Key fragmentation patterns would likely include the loss of water (m/z = 148) and the loss of a carboxyl group (m/z = 121).

Experimental Protocols for Core Property Determination

The following protocols describe standardized methods for determining the key physicochemical properties of this compound.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a narrow range (typically <1°C). Impurities depress and broaden the melting range. This protocol uses the capillary method, a standard for accurate determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Protocol for pKa Determination via Potentiometric Titration

Causality: This protocol directly measures the change in pH of a solution of the weak acid (this compound) as a strong base (NaOH) is added.[7] The pKa is the pH at which the acid is exactly half-neutralized, meaning the concentrations of the acidic form [HA] and its conjugate base [A⁻] are equal. This point corresponds to the midpoint of the steepest section of the titration curve.[7]

Sources

An In-depth Technical Guide to 5-Ethyl-2-hydroxybenzoic Acid (CAS 51-27-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethyl-2-hydroxybenzoic acid, a substituted derivative of salicylic acid. It delves into the compound's fundamental properties, synthesis, analytical characterization, potential applications, and safety protocols. The information is structured to support advanced research and development activities, offering both foundational knowledge and practical, field-proven insights.

Section 1: Core Physicochemical and Spectroscopic Profile

This compound, also known as 5-ethylsalicylic acid, is an aromatic carboxylic acid.[1] Its structure, featuring a hydroxyl group ortho to the carboxyl group and an ethyl group para to the hydroxyl, dictates its chemical behavior and potential utility.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference. These values are critical for designing experimental conditions, including solvent selection for reactions, purification, and analytical method development.

| Property | Value | Source |

| CAS Number | 51-27-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Hydroxy-5-ethylbenzoic acid, 5-Ethylsalicylic acid | [2] |

| Calculated XLogP3 | 3.2 | [2] |

| Appearance | Solid (form varies) | |

| Storage Temperature | -20°C recommended for long-term stability | [3][5] |

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons (a triplet and a quartet), the carboxylic acid proton, and the phenolic hydroxyl proton. The splitting patterns and chemical shifts of the three aromatic protons provide definitive evidence of the 1,2,4-trisubstitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts of the carboxyl carbon and the carbons attached to the hydroxyl and ethyl groups are particularly diagnostic.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp peak around 3200-3600 cm⁻¹ corresponds to the phenolic O-H stretch. A strong absorption at approximately 1650-1700 cm⁻¹ is due to the C=O stretching of the carboxyl group.

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 166.17. Fragmentation patterns can provide further structural confirmation.

Section 2: Synthesis and Purification

The synthesis of substituted salicylic acids like this compound is most commonly achieved via the Kolbe-Schmitt reaction.[6][7] This powerful carboxylation method transforms a phenoxide into an ortho-hydroxybenzoic acid.[8][9]

Synthetic Pathway: The Kolbe-Schmitt Reaction

The reaction begins with the deprotonation of the precursor, 4-ethylphenol, using a strong base like sodium hydroxide to form the more nucleophilic sodium 4-ethylphenoxide.[6] This phenoxide then undergoes an electrophilic aromatic substitution with carbon dioxide under high pressure and temperature.[6][9] The final step is an acidic workup to protonate the carboxylate and yield the desired product.

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; intermediate [fillcolor="#F1F3F4", fontcolor="#202124"]; product [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; step [shape=plaintext, fontcolor="#5F6368"];

// Nodes A [label="4-Ethylphenol", class="reactant"]; B [label="Sodium 4-Ethylphenoxide", class="intermediate"]; C [label="Sodium 5-Ethyl-2-hydroxybenzoate", class="intermediate"]; D [label="this compound\n(Crude Product)", class="intermediate"]; E [label="Purified Product", class="product"];

// Reagents R1 [label="1. NaOH", class="reagent"]; R2 [label="2. CO₂, Pressure, Heat", class="reagent"]; R3 [label="3. H₃O⁺ (Acidic Workup)", class="reagent"]; R4 [label="Recrystallization", class="reagent"];

// Edges A -> S1 [arrowhead=none]; R1 -> S1 [arrowhead=none]; S1 [label="Step 1:\nDeprotonation", class="step"]; S1 -> B;

B -> S2 [arrowhead=none]; R2 -> S2 [arrowhead=none]; S2 [label="Step 2:\nCarboxylation", class="step"]; S2 -> C;

C -> S3 [arrowhead=none]; R3 -> S3 [arrowhead=none]; S3 [label="Step 3:\nProtonation", class="step"]; S3 -> D;

D -> S4 [arrowhead=none]; R4 -> S4 [arrowhead=none]; S4 [label="Step 4:\nPurification", class="step"]; S4 -> E; } endom Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Formation of Phenoxide: In a high-pressure reactor, dissolve 4-ethylphenol in a suitable solvent (e.g., toluene, or use an excess of the phenol itself).[10] Add an equimolar amount of sodium hydroxide. Heat the mixture under vacuum or with an inert gas purge to remove water, forming the anhydrous sodium 4-ethylphenoxide.

-

Causality Insight: The removal of water is critical as its presence can decrease the reaction yield.[8] The phenoxide is a much stronger nucleophile than the corresponding phenol, which is necessary for attacking the relatively weak electrophile, CO₂.

-

-

Carboxylation: Seal the reactor and pressurize it with carbon dioxide gas (typically to 5-100 atm).[8] Heat the reaction mixture to 125-160°C. Maintain the reaction for several hours with vigorous stirring.

-

Causality Insight: Elevated temperature and pressure are required to overcome the activation energy for the carboxylation of the aromatic ring. The ortho-position is preferentially carboxylated due to chelation between the sodium ion, the phenoxide oxygen, and the incoming CO₂ molecule.

-

-

Acidification: After cooling the reactor, cautiously vent the excess CO₂. Dissolve the solid product mixture in water and transfer it to a separate vessel. Slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~1-2). The this compound will precipitate out of the solution.

-

Causality Insight: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the carboxylate anion, rendering the molecule neutral and significantly less soluble in water, thus causing it to precipitate.

-

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

Causality Insight: Recrystallization is an effective purification technique that exploits the difference in solubility between the desired product and impurities at different temperatures.

-

Section 3: Analytical Methodologies

Accurate and precise analytical methods are essential for quantifying this compound in various matrices, from reaction monitoring to formulation analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method for Quantification

A reversed-phase HPLC (RP-HPLC) method is ideal for analyzing hydroxybenzoic acids.[11] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

// Node styles start [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#FFFFFF", fontcolor="#202124"]; instrument [fillcolor="#FBBC05", fontcolor="#202124"]; output [fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Nodes A [label="Sample Collection\n(e.g., reaction aliquot, formulation)", class="start"]; B [label="Sample Preparation\n(Dilution, Filtration)", class="process"]; C [label="HPLC System Injection", class="instrument"]; D [label="Chromatographic Separation\n(C18 Column)", class="instrument"]; E [label="UV Detection\n(e.g., 254 nm or 305 nm)", class="instrument"]; F [label="Data Acquisition & Integration\n(Chromatogram)", class="process"]; G [label="Quantification\n(vs. Standard Curve)", class="output"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } endom Caption: Standard workflow for the quantitative analysis of this compound via HPLC.

Example HPLC Protocol

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11][12] A typical starting point could be a 50:50 (v/v) mixture.

-

Causality Insight: The acidic buffer is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. The organic modifier is adjusted to elute the compound with an appropriate retention time.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength of maximum absorbance, typically around 254 nm or 305 nm for phenolic compounds.

-

Quantification: Prepare a series of standard solutions of purified this compound of known concentrations. Generate a calibration curve by plotting peak area against concentration. The concentration of unknown samples can then be determined from this curve.

Section 4: Applications and Biological Significance

Hydroxybenzoic acids and their derivatives are a significant class of compounds in pharmacology and materials science.[13][14]

Role in Drug Development and Chemical Synthesis

This compound serves as a valuable building block or intermediate in organic synthesis.[15] Its functional groups—the carboxylic acid, the hydroxyl group, and the aromatic ring—can be selectively modified to create more complex molecules. Potential applications include:

-

Pharmaceutical Intermediates: As a derivative of salicylic acid, it can be used as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds.

-

Antimicrobial Agents: Phenolic acids are known to possess antimicrobial properties.[13][16] Research has shown that various hydroxybenzoic acids exhibit activity against bacteria like E. coli and S. aureus.[13][14] The specific activity of the 5-ethyl derivative would warrant further investigation.

-

Polymer and Materials Science: The molecule can be used in the synthesis of specialty polymers, resins, or as a component in liquid crystal preparations.

Biological Activity Context

The biological activity of hydroxybenzoic acids is closely related to their antioxidant properties.[14] The phenolic hydroxyl group can act as a radical scavenger. The overall activity profile is influenced by the nature and position of substituents on the aromatic ring. While extensive biological data on the 5-ethyl derivative is not widely published, its structural similarity to other bioactive hydroxybenzoic acids suggests potential for:

-

Antioxidant Effects: Scavenging of reactive oxygen species.[14]

-

Anti-inflammatory Action: Similar to its parent compound, salicylic acid.

Further screening and in-vitro/in-vivo studies are required to fully elucidate the specific biological profile of this compound.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

-

Handling:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Inhalation: Move person to fresh air.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] For long-term preservation of purity, storage at -20°C is recommended.[3][5]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[18]

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][2]

-

960 Chemical Network. (n.d.). 51-27-4 Chemical Encyclopedia. Retrieved from [Link][19]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link][6]

-

J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link][8]

-

Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link][9]

-

Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link][7]

-

Chem Service. (2014). SAFETY DATA SHEET. Retrieved from [Link][17]

-

Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity. MDPI. Retrieved from [Link][13]

-

National Institutes of Health. (n.d.). Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. Retrieved from [Link][20]

-

MDPI. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link][12]

-

MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved from [Link][16]

-

ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link][14]

-

Google Patents. (n.d.). EP1559705A1 - Process for production of hydroxybenzoic acids. Retrieved from [10]

-

SciSpace. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link][21]

-

PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link][22]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Hydroxy-2-methylbenzoic Acid as a Pharmaceutical Intermediate. Retrieved from [Link][15]

-

ResearchGate. (n.d.). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Retrieved from [Link][11]

-

Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC. Retrieved from [Link][24]

-

Studia Universitatis "Vasile Goldis". (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

Sources

- 1. This compound | 51-27-4 | AAA05127 [biosynth.com]

- 2. This compound | C9H10O3 | CID 438930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. This compound | 51-27-4 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. grokipedia.com [grokipedia.com]

- 10. EP1559705A1 - Process for production of hydroxybenzoic acids - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. vuir.vu.edu.au [vuir.vu.edu.au]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. fishersci.com [fishersci.com]

- 19. 51-27-4化工百科 – 960化工网 [m.chem960.com]

- 20. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. prepchem.com [prepchem.com]

- 23. Benzoic acid - Wikipedia [en.wikipedia.org]

- 24. tandfonline.com [tandfonline.com]

The Multifaceted Biological Activities of 2-Hydroxybenzoic Acid Derivatives: A Technical Guide for Researchers

Introduction: Beyond Salicylates – A New Era of Therapeutic Potential

2-Hydroxybenzoic acid, commonly known as salicylic acid, is a phenolic compound renowned for its medicinal properties for centuries. Its most famous derivative, acetylsalicylic acid (aspirin), is a cornerstone of modern medicine. However, the therapeutic landscape of 2-hydroxybenzoic acid derivatives extends far beyond aspirin. A vast and growing body of research has unveiled a remarkable diversity of biological activities inherent in this chemical scaffold, positioning these compounds as promising candidates for the development of novel therapeutics for a wide range of diseases.

This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-hydroxybenzoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and practical, field-proven experimental protocols. We will delve into the core biological activities – anti-inflammatory, antioxidant, antimicrobial, and anticancer – elucidating the underlying molecular mechanisms and providing detailed methodologies for their evaluation.

I. Anti-inflammatory Activity: From COX Inhibition to Novel Pathways

The anti-inflammatory properties of salicylic acid and its derivatives are well-established, though the mechanisms are more complex than initially understood. While acetylsalicylic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, salicylic acid itself is a weak inhibitor.[1] This suggests that other, COX-independent mechanisms contribute significantly to their anti-inflammatory effects.[1][2]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory cascade is a complex interplay of cellular and molecular events. 2-Hydroxybenzoic acid derivatives intervene at multiple points in this cascade.

-

Cyclooxygenase (COX) Inhibition: Acetylsalicylic acid irreversibly acetylates a serine residue in the active site of COX-1 and COX-2, thereby blocking the synthesis of prostaglandins and thromboxanes, key mediators of inflammation and pain.[3] Salicylic acid, however, exhibits only weak, reversible inhibition of COX enzymes.[1] The anti-inflammatory efficacy of salicylic acid, comparable to aspirin in some models, points towards the significance of COX-independent pathways.[1]

-

Inhibition of Pro-inflammatory Gene Expression: A key mechanism underlying the anti-inflammatory effects of salicylates is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the inducible nitric oxide synthase (iNOS).[2][4] By inhibiting NF-κB activation, 2-hydroxybenzoic acid derivatives can effectively suppress the production of a wide array of inflammatory mediators.[4]

-

Modulation of Leukocyte Function: Salicylates have been shown to inhibit the function of leukocytes, key cellular players in inflammation.[2] This includes reducing neutrophil migration to sites of inflammation and inhibiting the oxidative burst in neutrophils, a process that generates reactive oxygen species (ROS).[5]

-

Upregulation of Anti-inflammatory Mediators: Acetylsalicylic acid can trigger the synthesis of lipoxins, which are endogenous anti-inflammatory lipid mediators.[5] This represents a unique "pro-resolving" mechanism of action that actively promotes the resolution of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by 2-hydroxybenzoic acid derivatives.

B. Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity

A widely used in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This protocol assesses a compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.[7]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[7]

-

Pre-treat the cells with various concentrations of the 2-hydroxybenzoic acid derivative for 1 hour.

-

Induce inflammation by stimulating the cells with LPS (1 µg/mL) for 24 hours.[7]

-

Include an untreated cell group as a negative control and an LPS-only treated group as a positive control.

-

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Principle: The Griess assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[7]

-

Procedure:

-

After the 24-hour treatment period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

3. Cell Viability Assay (MTT Assay):

-

Principle: It is crucial to determine if the observed reduction in NO is due to anti-inflammatory activity or cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of living cells.[7]

-

Procedure:

-

After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

II. Antioxidant Activity: A Key Contributor to Therapeutic Effects

The antioxidant properties of 2-hydroxybenzoic acid derivatives are increasingly recognized as a significant contributor to their overall therapeutic effects, including their anti-inflammatory action.[5][8] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases.

A. Mechanisms of Antioxidant Action

2-Hydroxybenzoic acid derivatives can exert their antioxidant effects through several mechanisms:

-

Radical Scavenging: These compounds can directly scavenge free radicals, such as the hydroxyl radical, by donating a hydrogen atom or an electron, thereby neutralizing their reactivity.[5][9] The antioxidant capacity is influenced by the substitution pattern on the aromatic ring, with derivatives like gentisic acid and 5-aminosalicylic acid showing greater radical scavenging activity than salicylic acid itself.[3][8]

-

Chelation of Transition Metals: Some derivatives can chelate transition metal ions like iron and copper.[2][5] These metal ions can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By chelating these metals, the derivatives prevent this radical formation.

-

Inhibition of Oxidative Enzymes: Salicylates can inhibit the activity of enzymes involved in the production of ROS, such as the NADPH oxidase complex in neutrophils.[5]

-

Activation of Antioxidant Response Elements: Some dihydroxybenzoic acids can activate the Nrf2 transcription factor, which upregulates the expression of a battery of antioxidant and detoxification enzymes.[9]

Caption: Multiple antioxidant mechanisms of 2-hydroxybenzoic acid derivatives.

B. Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method for evaluating the antioxidant capacity of compounds.[10][11]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10][12]

-

Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compounds (2-hydroxybenzoic acid derivatives)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[11]

-

Preparation of test samples and control: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations for testing.[10]

-

Reaction setup:

-

In a 96-well plate, add a defined volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank containing only the solvent and the DPPH solution.[11]

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:[10] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

| Derivative | Antioxidant Activity (DPPH IC50, µM) | Reference |

| Salicylic Acid | >10000 | [3] |

| Gentisic Acid (2,5-DHBA) | ~30 | [3] |

| 5-Aminosalicylic Acid | ~20 | [3] |

| 5-Methoxysalicylic Acid | ~800 | [3] |

| Ascorbic Acid (Control) | ~50 | [10] |

Table 1: Comparative DPPH Radical Scavenging Activity of Selected 2-Hydroxybenzoic Acid Derivatives.

III. Antimicrobial Activity: A Renewed Interest in an Old Remedy

Historically, salicylates were used for their antiseptic properties. Modern research has revitalized interest in the antimicrobial potential of 2-hydroxybenzoic acid derivatives, particularly in the face of rising antimicrobial resistance.

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are multifaceted and can vary depending on the specific derivative and the target microorganism.

-

Disruption of Cell Membranes: The lipophilicity of certain derivatives allows them to partition into the lipid bilayer of microbial cell membranes, increasing membrane permeability and disrupting essential cellular processes. The antimicrobial effect of p-hydroxybenzoic acid esters (parabens) increases with the length of the alkyl chain, which enhances their lipophilicity.[13]

-

Inhibition of Essential Enzymes: 2-Hydroxybenzoic acid derivatives can inhibit the activity of key microbial enzymes involved in metabolism and growth.

-

Interference with Nutrient Uptake: These compounds can interfere with the transport of essential nutrients across the microbial cell membrane.

-

Alteration of Intracellular pH: As weak acids, they can diffuse across the cell membrane in their undissociated form and then dissociate in the more alkaline cytoplasm, leading to a drop in intracellular pH and inhibition of metabolic processes.

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a standard and widely used technique for determining MIC values.[14][16]

-

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.[15]

-

Materials and Reagents:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Test compounds and control antibiotics

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Preparation of Inoculum: Grow the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds and control antibiotics in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

-

IV. Anticancer Activity: Targeting the Hallmarks of Cancer

A growing body of evidence indicates that various 2-hydroxybenzoic acid derivatives possess significant anticancer properties, acting through diverse mechanisms to inhibit cancer cell growth and induce apoptosis.[17][18]

A. Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often linked to their ability to modulate key signaling pathways and cellular processes that are dysregulated in cancer.

-

Induction of Apoptosis: Several derivatives, such as 3,4,5-trihydroxybenzoic acid (gallic acid), are potent inducers of apoptosis (programmed cell death) in various cancer cell lines.[17] This can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Inhibition of Cell Proliferation: Compounds like 2,5-dihydroxybenzoic acid (gentisic acid) have been shown to inhibit the proliferation of cancer cells.[17] This can occur through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[17]

-

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), a process that is essential for tumor growth and metastasis.

-

Histone Deacetylase (HDAC) Inhibition: 4-hydroxybenzoic acid has been reported to inhibit the activity of histone deacetylases (HDACs).[18] HDAC inhibitors can alter gene expression, leading to the suppression of cancer cell growth.[18]

-

Sirtuin Inhibition: Certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase that is dysregulated in several cancers.[19]

Caption: Anticancer mechanisms of 2-hydroxybenzoic acid derivatives targeting cancer hallmarks.

B. Experimental Protocol: In Vitro Evaluation of Anticancer Efficacy

A fundamental step in evaluating the anticancer potential of a compound is to assess its effect on the viability and proliferation of cancer cells in vitro.[20][21]

1. Cell Culture:

-

Select appropriate cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

-

Culture the cells in the recommended medium and conditions.

2. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay):

-

Principle: These assays measure parameters indicative of cell viability, such as metabolic activity or ATP content.[20][22] A decrease in the signal indicates a reduction in viable cells, which can be due to either cytostatic (growth inhibition) or cytotoxic (cell killing) effects.[20]

-

Procedure (General):

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the 2-hydroxybenzoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the treatment period, perform the viability assay according to the manufacturer's protocol.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[21]

-

3. Colony Formation Assay (Clonogenic Assay):

-

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of the long-term cytotoxic effect of a compound.[20]

-

Procedure:

-

Treat cancer cells with the test compound for a defined period.

-

Plate a low density of the treated cells in fresh medium and allow them to grow for 1-3 weeks until visible colonies are formed.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies in each dish.

-

V. Conclusion and Future Directions

The derivatives of 2-hydroxybenzoic acid represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate multiple targets involved in inflammation, oxidative stress, microbial growth, and cancer progression underscores their significant therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to explore and validate the efficacy of novel derivatives.

Future research should focus on elucidating the structure-activity relationships to design more potent and selective compounds. Furthermore, exploring synergistic combinations of these derivatives with existing drugs could open up new avenues for treating complex multifactorial diseases. The journey from the ancient willow bark to rationally designed 2-hydroxybenzoic acid derivatives continues, with the promise of delivering innovative medicines for the challenges of the 21st century.

References

- Geronikaki, A. A., & Gavalas, A. M. (2006). Antioxidant and anti-inflammatory properties of salicylic acid derivatives. Journal of Medicinal Chemistry, 49(10), 2886-2892.

- Teng, H., & Chen, L. (2019). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 29(1), 12-16.

- Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258.

- Ghanbari, R., et al. (2012). Antioxidant properties and associated mechanisms of salicylates. Mini Reviews in Medicinal Chemistry, 12(9), 879-887.

- Journal of Applied Pharmaceutical Science. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(2), 062-068.

- ResearchGate. (2015).

- de Cássia da Silveira e Sá, R., et al. (2013).

- eScholarship@UMassChan. (2022).

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- NIH. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- NIH. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.

- ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.

- PubMed. (2020). A New Series of Salicylic Acid Derivatives as Non-saccharide α-Glucosidase Inhibitors and Antioxidants.

- Noble Life Sciences. (n.d.).

- New Anticancer Agents: In Vitro and In Vivo Evalu

- Alfa Cytology. (n.d.).

- G-Biosciences. (n.d.). DPPH Antioxidant Assay.

- Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid.

- ACS Publications. (2014). A Novel Naturally Occurring Salicylic Acid Analogue Acts as an Anti-Inflammatory Agent by Inhibiting Nuclear Factor-kappaB Activity in RAW264.7 Macrophages. Molecular Pharmaceutics.

- Ataman Kimya. (n.d.). 2-HYDROXYBENZOIC ACID (SALICYLIC ACID).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- Aprofood. (n.d.).

- Benchchem. (2025).

- PubMed Central. (2024).

- NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.

- Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits.

- PubMed Central. (2014). Hydroxybenzoic acid isomers and the cardiovascular system.

- Benchchem. (n.d.).

- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- MDPI. (2018). Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- ResearchGate. (2023).

- ResearchGate. (n.d.).

- PubMed Central. (2022).

- HYDROXYBENZOIC ACID DERIV

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

- MDPI. (2024).

- PubMed Central. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.

- PubMed Central. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.

- Preprints.org. (2023).

- PubMed. (2024).

- Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid deriv

- Frontiers. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors.

- NIH. (2023).

- ResearchGate. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors.

- Semantic Scholar. (2020). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal.

Sources

- 1. [Antiphlogistic effect of salicylic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 3. daneshyari.com [daneshyari.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. mdpi.com [mdpi.com]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iv.iiarjournals.org [iv.iiarjournals.org]

- 22. noblelifesci.com [noblelifesci.com]

The Solubility Profile of 5-Ethyl-2-hydroxybenzoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Ethyl-2-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive direct experimental data for this specific molecule, this paper establishes a robust theoretical framework to predict its solubility characteristics. By leveraging extensive data from the parent compound, salicylic acid, and the principles of physical organic chemistry, we elucidate the expected solubility of this compound across a range of common solvents. Furthermore, this guide details validated experimental protocols for the precise determination of its solubility, offering a roadmap for researchers in drug discovery and development. The influence of critical parameters such as pH and temperature on solubility is also thoroughly examined, providing actionable insights for formulation and process development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of a drug candidate's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low bioavailability, hindering therapeutic efficacy and posing significant challenges during formulation. This compound, a substituted derivative of salicylic acid, presents a unique solubility profile dictated by the interplay of its constituent functional groups: a polar carboxylic acid, a phenolic hydroxyl group, and a non-polar ethyl substituent on the aromatic ring. Understanding and quantifying its solubility in various solvent systems is paramount for its effective utilization in medicinal chemistry and process scale-up.

This guide will first delve into the molecular characteristics of this compound that govern its solubility. We will then present a detailed, field-proven experimental workflow for accurately determining its thermodynamic solubility. Finally, we will analyze its expected solubility in different solvent classes and the impact of environmental factors, drawing upon established data for structurally analogous compounds.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the key determinants are its polarity, pKa, and the energetic balance of intermolecular forces.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Salicylic Acid (2-hydroxybenzoic acid) | Benzoic Acid |

| Molecular Formula | C9H10O3[2] | C7H6O3[3] | C7H6O2[4] |

| Molecular Weight | 166.17 g/mol [2] | 138.12 g/mol [3] | 122.12 g/mol [4] |

| Structure | A benzene ring with a carboxylic acid, a hydroxyl group, and an ethyl group. | A benzene ring with a carboxylic acid and a hydroxyl group. | A benzene ring with a carboxylic acid. |

| Predicted pKa | ~3-4 (estimated based on salicylic acid) | ~2.97[5] | ~4.20[4] |

| Computed XLogP3 | 3.2[2] | 2.26 | 1.87[4] |

The presence of the carboxylic acid and hydroxyl groups allows for hydrogen bonding with protic solvents, while the aromatic ring and the ethyl group contribute to its lipophilicity. The computed XLogP3 value of 3.2 suggests a greater lipophilic character compared to salicylic acid, which will influence its solubility in non-polar organic solvents.[2]

The acidity of the carboxylic acid group (pKa) is a critical factor in its pH-dependent aqueous solubility. The electron-donating nature of the ethyl group is expected to slightly increase the pKa compared to salicylic acid, but it will still behave as a weak acid.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[6] This method establishes a true equilibrium between the solid solute and the solvent, providing a reliable and reproducible measure of solubility.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate quantification.

-

Preparation of Saturated Solutions:

-

Add an excess of solid this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a sufficient time to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

-

Visualizing the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Predicted Solubility in Different Solvents

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water (pH 7) | Polar, Protic | Low | The non-polar ethyl group and aromatic ring decrease aqueous solubility. At neutral pH, the carboxylic acid is partially ionized, slightly enhancing solubility. |

| Ethanol | Polar, Protic | High | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and hydroxyl groups of the solute. The ethyl group of ethanol also has favorable interactions with the ethyl substituent of the solute. Salicylic acid exhibits high solubility in ethanol.[3] |

| Acetone | Polar, Aprotic | High | Acetone's carbonyl group is a strong hydrogen bond acceptor, interacting favorably with the hydroxyl and carboxylic acid protons. Salicylic acid is highly soluble in acetone.[3] |

| Ethyl Acetate | Moderately Polar, Aprotic | Moderate to High | Ethyl acetate can accept hydrogen bonds and has a non-polar ethyl group, making it a good solvent for compounds with mixed polarity. |

| Hexane | Non-polar | Very Low | The high polarity of the carboxylic acid and hydroxyl groups makes it immiscible with non-polar aliphatic hydrocarbons. |

The ethyl group in the 5-position, being hydrophobic, is expected to decrease the aqueous solubility of this compound compared to salicylic acid. Conversely, it should enhance its solubility in less polar organic solvents.

The Influence of pH on Aqueous Solubility

For an ionizable compound like this compound, aqueous solubility is highly dependent on the pH of the medium. The relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation.

The solubility of a weak acid increases as the pH rises above its pKa, due to the conversion of the less soluble neutral form to the more soluble anionic (carboxylate) form.[10]

pH-Solubility Profile

The total aqueous solubility (S_T) at a given pH is the sum of the intrinsic solubility of the unionized form (S_0) and the concentration of the ionized form:

S_T = S_0 + [A⁻]

This can be expressed as:

S_T = S_0 * (1 + 10^(pH - pKa))

This equation predicts an exponential increase in solubility as the pH becomes more alkaline relative to the pKa.

Visualizing the pH-Solubility Relationship

Caption: Effect of pH on the dominant species and solubility.

The Impact of Temperature on Solubility

The dissolution of most solid organic compounds in a liquid solvent is an endothermic process.[5] Consequently, solubility typically increases with temperature.[11][12] This relationship can be described by the van't Hoff equation:

ln(S) = -ΔH_sol / (R * T) + C

Where:

-

S is the solubility

-

ΔH_sol is the enthalpy of solution

-

R is the ideal gas constant

-

T is the absolute temperature

-

C is a constant

For salicylic acid, studies have consistently shown a positive correlation between temperature and solubility in various solvents.[7][13] It is highly probable that this compound will exhibit similar behavior. This property is crucial for processes like recrystallization, where the compound is dissolved in a hot solvent and then crystallized upon cooling.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of this compound. While direct experimental data remains a key gap in the literature, the principles of physical organic chemistry and comparative analysis with structurally similar compounds offer valuable predictive power. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary empirical data.

For drug development professionals, a thorough understanding of the solubility profile of this compound is essential for optimizing reaction conditions, developing purification strategies, and formulating final drug products. Future work should focus on the experimental determination of its solubility in a wide range of pharmaceutically relevant solvents and the precise measurement of its pKa to validate the predictions made in this guide.

References

- Sadeghi, M., & Rasmuson, Å. C. (2020). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures.

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion. (2021). AAPS PharmSciTech, 23(1), 16.

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

University of California, Davis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-5-hydroxybenzoic acid. Retrieved from [Link]

- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2015). Journal of the Chemical Society of Pakistan, 37(5).

- Measurement solubility of Acetylsalicylic Acid in water and alcohols. (2020).

- Measurement solubility of Acetylsalicylic Acid in water and alcohols. (2021).

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Hydroxybenzoic Acid. Retrieved from [Link]

- A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021).

- Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. (2012).

- Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene. (2008).

-

Royal Society of Chemistry. (n.d.). Determining the pKa of 2-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Salicylate. Retrieved from [Link]

- Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. (1999).

-

Royal Society of Chemistry. (n.d.). Distribution of 2-hydroxybenzoic acid between water and an organic solvent. Retrieved from [Link]

Sources

- 1. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H10O3 | CID 438930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. edu.rsc.org [edu.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.ul.ie [pure.ul.ie]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene | Semantic Scholar [semanticscholar.org]

- 13. scispace.com [scispace.com]

natural occurrence of hydroxybenzoic acid isomers

An In-Depth Technical Guide to the Natural Occurrence of Hydroxybenzoic Acid Isomers

Abstract

Hydroxybenzoic acids (HBAs) and their isomers represent a fundamental class of phenolic compounds, acting as key secondary metabolites in a vast array of biological systems.[1][2] From their role as signaling molecules in plant defense to their presence as metabolic byproducts of gut microbiota, the natural occurrence of these compounds is both widespread and functionally significant.[3][4] This guide provides a comprehensive technical overview of the biosynthesis, distribution, and analytical methodologies pertinent to the study of monohydroxy-, dihydroxy-, and trihydroxybenzoic acid isomers. We delve into the biochemical causality behind their presence in plants, microorganisms, and animals, offering field-proven insights for professionals in research and drug development.

The Biochemical Blueprint: Biosynthesis of Hydroxybenzoic Acid Isomers

The synthesis of hydroxybenzoic acid isomers in nature is predominantly governed by the shikimate pathway , a highly conserved metabolic route in plants, bacteria, and fungi for the production of aromatic amino acids and other critical aromatic compounds.[1][5][6][7]

1.1. The Shikimate Pathway: A Central Hub

The pathway begins with simple carbohydrate precursors and culminates in the synthesis of chorismate , a pivotal branch-point intermediate.[6][7][8][9][10] From chorismate, the pathways diverge to produce various HBA isomers.

-

Formation of 2-Hydroxybenzoic Acid (Salicylic Acid): Salicylic acid (SA), arguably the most studied HBA isomer, is synthesized via two primary routes in plants:

-

The Isochorismate (ICS) Pathway: This is considered the major pathway for SA production, especially in response to pathogens.[7][9][10] Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). Subsequent enzymatic steps, which differ between plants and bacteria, convert isochorismate into salicylic acid.[7][8][11]

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: In this route, chorismate is first converted to L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then transforms L-phenylalanine into trans-cinnamic acid, which undergoes further modifications to yield salicylic acid.[8][10][11]

-

-

Formation of 4-Hydroxybenzoic Acid: This ubiquitous isomer is synthesized directly from chorismate in a single enzymatic step catalyzed by chorismate pyruvate-lyase (UbiC) , which removes the pyruvate side chain to yield 4-HBA.[5][6] This pathway is a critical first step in the biosynthesis of coenzyme Q (ubiquinone) in many organisms.[12]

-

Formation of Other Isomers: The biosynthesis of other isomers, such as 3-hydroxybenzoic acid and various dihydroxybenzoic acids (DHBAs), is more complex. They can arise from further enzymatic hydroxylation of earlier precursors or, more commonly, as metabolic products from the degradation of more complex phenolic compounds like flavonoids and lignins by microorganisms.[3][6][13]

1.2. The Microbial Contribution

Microorganisms are prolific producers of HBAs. Bacteria such as Pseudomonas and Corynebacterium species can synthesize these compounds de novo via the shikimate pathway.[4][6][13] Furthermore, the gut microbiota plays a crucial role in metabolizing complex dietary polyphenols into simpler, often more bioavailable, phenolic acids, including various HBA isomers.[3][14][15]

Figure 1: Simplified biosynthetic pathways of hydroxybenzoic acid isomers from chorismate.

Natural Distribution of HBA Isomers

Hydroxybenzoic acids are universally distributed in plants, though often at low concentrations and typically in conjugated forms such as glycosides or esters, which enhances their stability and solubility.[1][16][17][18] Their presence is not limited to the plant kingdom, as they are also found as key metabolites in microorganisms and animals.

| Isomer | Common Name | Select Natural Sources | Typical Form / Notes |

| Monohydroxybenzoic Acids | |||

| 2-Hydroxybenzoic Acid | Salicylic Acid | Willow (Salix spp.) bark, fruits, vegetables.[3][14] | Acts as a key plant hormone involved in systemic acquired resistance.[4][8] |

| 3-Hydroxybenzoic Acid | m-Hydroxybenzoic Acid | Pineapple, cranberries, beer, bilberries. Also found in castoreum.[13] | Less common in plants compared to other isomers; often a microbial metabolite. |

| 4-Hydroxybenzoic Acid | p-Hydroxybenzoic Acid | Açaí oil, coconut, vanilla, wine, green tea (metabolite), whole grains.[1][5][12][15] | Ubiquitous in plants, often as a component of lignins and other complex polymers.[16] |

| Dihydroxybenzoic Acids (DHBAs) | |||

| 2,3-Dihydroxybenzoic Acid | Pyrocatechuic Acid | Batoko plum, cranberries, avocados, fermented soy products.[3][14] | Known for its iron-chelating properties. |

| 2,5-Dihydroxybenzoic Acid | Gentisic Acid | Gentiana species, citrus fruits, olives, wine.[3][19][20][21] | A minor metabolite of aspirin in humans.[3][21] |

| 3,4-Dihydroxybenzoic Acid | Protocatechuic Acid | Açai pulp, apples, cinnamon, star anise, chicory, raspberries.[1][14][16] | Widespread; often results from the microbial breakdown of flavonoids. |

| Trihydroxybenzoic Acids | |||

| 3,4,5-Trihydroxybenzoic Acid | Gallic Acid | Tea leaves, gallnuts, sumac, mangoes, strawberries, blackberries, walnuts.[16][19] | A fundamental unit of hydrolyzable tannins.[16] |

Table 1: Summary of the natural occurrence of common hydroxybenzoic acid isomers.

Methodologies for Extraction and Analysis from Natural Matrices

Accurate identification and quantification of HBA isomers from complex natural sources require a robust analytical workflow. The primary challenge lies in their frequent conjugation to sugars or other molecules, necessitating a hydrolysis step for total quantification.

3.1. Experimental Protocol: General Workflow for HBA Quantification

This protocol provides a self-validating system for the extraction and analysis of total HBA content from a plant matrix.

Step 1: Sample Preparation

-

Homogenization: Lyophilize (freeze-dry) the fresh plant material to preserve its chemical integrity and grind to a fine, homogenous powder.

-

Extraction: Perform a solid-liquid extraction using an appropriate solvent. A common choice is 80% aqueous methanol, which efficiently extracts a broad range of polar and semi-polar phenolic compounds. Extract the powder (e.g., 1 g in 20 mL of solvent) using ultrasonication for 30 minutes, followed by centrifugation to pellet solid debris. Repeat the extraction on the pellet and pool the supernatants.

Step 2: Hydrolysis (Critical for Total HBA Quantification)

-

Causality: HBAs exist as free acids and conjugated esters/glycosides.[17] Failure to hydrolyze these conjugates will lead to a significant underestimation of the total isomer content. Alkaline hydrolysis is preferred as it is less destructive to the phenolic core than strong acid hydrolysis.

-

Alkaline Hydrolysis: Add 2 M sodium hydroxide (NaOH) to the pooled extract.

-

Prevent Oxidation: Blanket the sample with nitrogen gas to create an inert atmosphere, preventing oxidative degradation of the phenolics.

-

Incubation: Stir the mixture in the dark at room temperature for 4 hours.

-

Acidification: Following hydrolysis, acidify the sample to pH ~2.0 with concentrated hydrochloric acid (HCl). This step protonates the phenolic acids, neutralizing their charge and increasing their affinity for reverse-phase chromatography columns.[5]

Step 3: Purification

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the acidified extract. The protonated phenolic acids will be retained on the nonpolar stationary phase while more polar impurities (salts, sugars) are washed away.

-

Elution: Elute the purified HBAs from the cartridge using pure methanol.

-

Final Preparation: Evaporate the methanol under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for chromatographic analysis.

Step 4: Separation and Quantification

-

Instrumentation: Utilize High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Employ a C18 reverse-phase column with a gradient elution program, typically using acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.

-

Quantification: Generate a calibration curve for each HBA isomer of interest using certified reference standards. Identify and quantify the isomers in the sample by comparing their retention times and spectral data (for DAD) or mass transitions (for MS/MS) to the standards.

Figure 2: Experimental workflow for the quantification of total hydroxybenzoic acids.

Conclusion and Implications for Drug Development

The isomers of hydroxybenzoic acid are not merely passive components of natural systems; they are dynamic molecules with significant biological activities. Their widespread natural occurrence, from dietary sources to endogenous metabolites, necessitates a deep understanding for professionals in pharmacology and drug development.[1][3][14][22] The antioxidant, anti-inflammatory, and antimicrobial properties of various isomers make them intriguing candidates for further investigation as therapeutic agents or lead compounds.[1][4][22] Furthermore, recognizing their presence in the human diet and as products of the gut microbiome is critical for evaluating drug-nutrient interactions and understanding the baseline metabolic landscape upon which new therapeutics will act. Future research should focus on elucidating the biosynthetic pathways for less-common isomers and exploring the synergistic effects of these compounds as they occur naturally in complex mixtures.

References

-

Juurlink, B. H. J., & Juurlink, D. N. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13(1), 63. [Link]

-

Robbins, R. J. (2003). Dietary hydroxybenzoic acid derivatives - Nature, occurrence and dietary burden. Journal of the Science of Food and Agriculture, 83(11), 1018-1031. [Link]

-

Juurlink, B. H. J., & Juurlink, D. N. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. ResearchGate. [Link]

-

Barreira, J. C. M., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(13), 10993. [Link]

-

Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. [Link]

-

Wikipedia contributors. (2024). Benzoic acid. Wikipedia. [Link]

-

Li, Y., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PLoS ONE, 13(11), e0206212. [Link]

-

Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(16), 4991. [Link]

-

Human Metabolome Database. (2023). 3-Hydroxybenzoic acid (HMDB0002466). HMDB. [Link]

-

Herrmann, K. (1989). Occurrence and content of hydroxycinnamic and hydroxybenzoic acid compounds in foods. Critical Reviews in Food Science and Nutrition, 28(4), 315-347. [Link]

-

Semantic Scholar. (n.d.). Occurrence and content of hydroxycinnamic and hydroxybenzoic acid compounds in foods. Semantic Scholar. [Link]

-

Wikipedia contributors. (2024). 4-Hydroxybenzoic acid. Wikipedia. [Link]

-

Wikipedia contributors. (2023). 3-Hydroxybenzoic acid. Wikipedia. [Link]

-